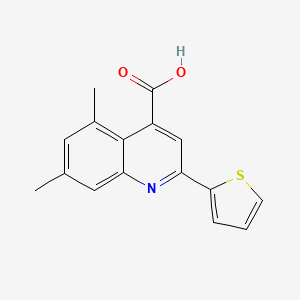

5,7-Dimethyl-2-(thiophen-2-YL)quinoline-4-carboxylic acid

Description

5,7-Dimethyl-2-(thiophen-2-YL)quinoline-4-carboxylic acid (CAS: 1061996-80-2) is a quinoline-4-carboxylic acid derivative featuring a thiophene moiety at position 2 and methyl groups at positions 5 and 7 of the quinoline core. Quinoline-4-carboxylic acids are renowned for their diverse pharmacological activities, including antibacterial, antitubercular, and antiviral properties .

Properties

Molecular Formula |

C16H13NO2S |

|---|---|

Molecular Weight |

283.3 g/mol |

IUPAC Name |

5,7-dimethyl-2-thiophen-2-ylquinoline-4-carboxylic acid |

InChI |

InChI=1S/C16H13NO2S/c1-9-6-10(2)15-11(16(18)19)8-12(17-13(15)7-9)14-4-3-5-20-14/h3-8H,1-2H3,(H,18,19) |

InChI Key |

OABHMPWGCXWMTD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=CC(=NC2=C1)C3=CC=CS3)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 2-acetylthiophene with 2-amino-3,5-dimethylbenzoic acid under acidic conditions to form the quinoline ring. This is followed by oxidation and cyclization steps to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydroquinoline derivatives.

Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology: In biological research, it serves as a probe to study the interactions of quinoline and thiophene derivatives with biological targets, such as enzymes and receptors.

Industry: In the industrial sector, the compound may be used in the development of organic semiconductors, corrosion inhibitors, and other advanced materials.

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the thiophene ring may interact with protein active sites. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

(a) Thiophene vs. Other Heterocycles

- Thiophene vs. Furan: Replacing thiophene with furan (e.g., 2-(furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid, CAS: 436092-16-9) reduces electron-richness due to the absence of sulfur. Thiophene’s sulfur atom enhances charge-transfer interactions and stabilizes excited states, critical for optoelectronic applications and binding to biological targets .

- Thiophene vs.

(b) Methyl Substitution Patterns

- 5,7-Dimethyl vs. 6-Substituted Quinolines: Compounds such as 6-isopropyl-2-(phenanthren-3-yl)quinoline-4-carboxylic acid (7m) show enhanced antitubercular activity due to the bulky isopropyl group at position 6, which may improve target binding. In contrast, the 5,7-dimethyl configuration in the target compound likely increases steric hindrance, affecting solubility but improving lipid bilayer penetration .

Electronic and Physicochemical Properties

A comparative analysis of key parameters is summarized below:

*logP values estimated via XLogP3 .

- Electronic Effects : The thiophene moiety in the target compound contributes to a lower bandgap compared to phenyl or furan derivatives, facilitating charge transfer in photovoltaic applications .

- Solubility : The 5,7-dimethyl groups increase hydrophobicity (logP = 3.8) relative to unsubstituted analogs, which may limit aqueous solubility but enhance bioavailability .

Biological Activity

5,7-Dimethyl-2-(thiophen-2-YL)quinoline-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, supported by relevant data and case studies.

The compound's molecular structure is characterized by a quinoline core with a thiophene substitution, which enhances its biological activity. Below are the key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃NO₂S |

| Molar Mass | 283.34 g/mol |

| Density | 1.308 g/cm³ (predicted) |

| Boiling Point | 485.1 °C (predicted) |

| pKa | 1.19 (predicted) |

| Hazard Class | Irritant |

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A comparative study demonstrated that compounds with thiophene substitutions, similar to this compound, displayed potent antibacterial effects against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study assessing various quinoline derivatives, the following minimum inhibitory concentrations (MICs) were observed:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

These findings suggest that this compound may be effective in treating infections caused by resistant bacterial strains.

Anticancer Properties

The anticancer potential of this compound has been evaluated in several studies. Its structural features contribute to its ability to inhibit cancer cell proliferation.

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including:

- MCF7 (breast cancer) : High cytotoxicity observed.

- HeLa (cervical cancer) : Moderate cytotoxicity.

The compound's mechanism of action may involve the induction of oxidative stress in cancer cells, leading to apoptosis and the inhibition of key enzymes involved in tumor growth.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It inhibits enzymes involved in bacterial cell wall synthesis.

- Induction of Reactive Oxygen Species (ROS) : Promotes oxidative stress in cancer cells.

- Modification of Cell Membrane Permeability : Alters microbial membrane permeability, enhancing antimicrobial effects.

Comparison with Related Compounds

To highlight the unique properties of this compound, a comparison with related quinoline derivatives is presented below:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| Quinoline-4-carboxylic acid | Moderate | Low |

| 2-(Thiophen-2-YL)quinoline-4-carboxylic acid | Low | Moderate |

Q & A

Q. What are the standard synthetic routes for 5,7-Dimethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid?

Methodological Answer: The compound is typically synthesized via coupling reactions. A common approach involves:

- Step 1: Condensation of substituted quinoline precursors with thiophene derivatives using coupling agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in anhydrous DMF .

- Step 2: Acidic or basic hydrolysis of intermediate esters to yield the carboxylic acid moiety. For example, ethyl esters can be hydrolyzed using NaOH in methanol/water mixtures (e.g., 10% NaOH, 4 h, 86.5% yield) .

- Purification: Vacuum filtration for precipitates, followed by column chromatography (C18 reverse-phase columns, gradient elution with MeCN/H2O) or recrystallization .

Key Data:

| Reagent/Condition | Yield (%) | Reference |

|---|---|---|

| PyBOP, DMF, NMM, RT, 16 h | 59 | |

| NaOH/MeOH hydrolysis | 86.5 |

Q. How is the compound characterized using spectroscopic and structural methods?

Methodological Answer:

- NMR Spectroscopy: and NMR are critical. For example, quinoline protons resonate at δ 8.5–9.0 ppm, while thiophene protons appear at δ 7.0–7.5 ppm. Carboxylic acid protons are typically absent due to exchange broadening .

- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H] for CHNOS: calc. 292.07, obs. 292.08) .

- X-ray Crystallography: Used to resolve substituent orientation (e.g., dihedral angles between quinoline and thiophene rings ~15–25°) .

Advanced Research Questions

Q. How can low yields in coupling steps during synthesis be addressed?

Methodological Answer: Low yields (e.g., 59% in ) often stem from steric hindrance or side reactions. Optimization strategies include:

- Catalyst Screening: Replace PyBOP with EDC/HOBt for better activation .

- Solvent Optimization: Use THF or DCM instead of DMF to reduce byproduct formation.

- Temperature Control: Lower reaction temperatures (0–5°C) to minimize decomposition .

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 min vs. 16 h) and improves efficiency .

Q. What computational methods predict the compound’s reactivity and binding affinity?

Methodological Answer:

- Density Functional Theory (DFT): Calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For thiophene-substituted quinolines, the thiophene ring often acts as an electron donor .

- Molecular Docking: Used to model interactions with biological targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for anti-tubercular activity). Docking scores correlate with experimental IC values .

- MD Simulations: Assess stability in solvent environments (e.g., water vs. lipid membranes) .

Key Data:

| Computational Method | Application Example | Reference |

|---|---|---|

| DFT (B3LYP/6-31G*) | Electron density mapping | |

| AutoDock Vina | Protein-ligand binding affinity |

Q. How can stability issues during storage be mitigated?

Methodological Answer: Instability (e.g., decomposition in organic solvents as in ) is addressed via:

Q. How are contradictions in biological activity data resolved?

Methodological Answer: Discrepancies (e.g., variable IC values) are resolved by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.